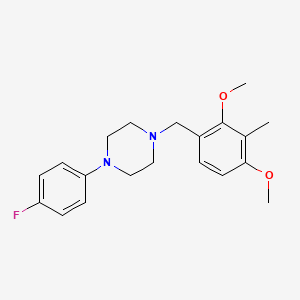
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide, also known as CPP-115, is a compound that belongs to the class of gamma-aminobutyric acid (GABA) aminotransferase inhibitors. It has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide increases the levels of GABA in the brain, which leads to an overall decrease in neuronal activity. This is thought to be the mechanism behind its antiepileptic and anxiolytic effects.
Biochemical and Physiological Effects:
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been shown to increase the levels of GABA in the brain, which leads to an overall decrease in neuronal activity. This has been demonstrated through electrophysiological recordings in animal models. Additionally, N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been found to increase the levels of GABA in the cerebrospinal fluid of humans, indicating that it can penetrate the blood-brain barrier. N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has also been found to have a long half-life in humans, which makes it a potential candidate for once-daily dosing.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has several advantages for lab experiments. It is a highly selective inhibitor of GABA aminotransferase, which makes it useful for studying the role of GABA in various neurological disorders. Additionally, N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been shown to be effective in animal models of epilepsy, addiction, and anxiety, which makes it a valuable tool for studying these disorders. However, N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, it is expensive to produce, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for research on N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide. One area of interest is the potential use of N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease. Additionally, the long-term safety and efficacy of N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide need to be established through clinical trials. Another area of interest is the development of more selective and potent GABA aminotransferase inhibitors. Finally, the use of N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in combination with other drugs for the treatment of neurological disorders needs to be explored.
Méthodes De Synthèse
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide can be synthesized through a multi-step process involving the reaction of cyclopentylamine, 3-nitrobenzoyl chloride, and methylsulfonyl chloride. The final product is obtained by the reaction of the intermediate with glycine. The purity of N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide can be increased through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been found to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps regulate neuronal activity. This makes N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide a potential candidate for the treatment of epilepsy, which is characterized by excessive neuronal activity. Additionally, N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been shown to reduce drug-seeking behavior in animal models of addiction, making it a potential treatment for substance abuse disorders. It has also been found to have anxiolytic effects, which could be useful in the treatment of anxiety disorders.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(N-methylsulfonyl-3-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-23(21,22)16(10-14(18)15-11-5-2-3-6-11)12-7-4-8-13(9-12)17(19)20/h4,7-9,11H,2-3,5-6,10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZITJYTDBEKJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5705160.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5705162.png)



![3,4-dimethoxybenzaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5705198.png)

![N-[1,1-dimethyl-2-(1-piperazinyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5705215.png)
![ethyl 2-[(4-methylphenoxy)methyl]imidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B5705220.png)




